molecular formula C17H16O3 B131701 methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate CAS No. 84184-51-0

methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate

Cat. No. B131701
CAS RN: 84184-51-0
M. Wt: 268.31 g/mol
InChI Key: XQOAFLYGJKNOAR-FMIVXFBMSA-N
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Description

Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate is a chemical compound with the molecular formula C17H16O3 . It is found in various organisms including Alpinia blepharocalyx and Gmelina asiatica .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzyl group attached to a prop-2-enoate moiety . The exact molecular structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.307 Da . More detailed physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

Photoredox-Catalyzed Cascade Annulation

This compound has been used in photoredox-catalyzed cascade annulation . This process involves the reaction of methyl (2-(phenylethynyl)phenyl)sulfanes and methyl (2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides. The result is the synthesis of benzothiophenes and benzoselenophenes . This reaction occurs at ambient temperature and yields moderate to good results .

Synthesis of Diterpenoid Alkaloids

The compound has been used in the synthesis of diterpenoid alkaloids . Researchers have used an oxidative dearomatization/Diels-Alder cycloaddition reaction as a key strategy to construct six different types of diterpenoid alkaloids and their corresponding skeletons . This has led to the total synthesis of six natural product molecules .

Plant Chemical Defense

Diterpenoid compounds, like the one , have been found to play a role in plant chemical defense . They can undergo controlled hydroxylation to provide chemical defense for plants without causing self-toxicity .

Anti-Inflammatory Properties

Diterpenoid alkaloids, which can be synthesized using this compound, have been found to exhibit significant anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Analgesic Properties

In addition to their anti-inflammatory properties, diterpenoid alkaloids also have analgesic properties . This means they could potentially be used in the development of new pain relief medications .

Anticancer Properties

Diterpenoid alkaloids have also been found to exhibit anticancer properties . This suggests that they could potentially be used in the development of new cancer treatments .

properties

IUPAC Name

methyl (E)-3-(4-phenylmethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-17(18)12-9-14-7-10-16(11-8-14)20-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOAFLYGJKNOAR-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420692
Record name Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate

CAS RN

84184-51-0
Record name Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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